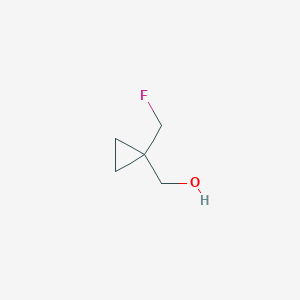

(1-(Fluoromethyl)cyclopropyl)methanol

Description

The exact mass of the compound (1-(Fluoromethyl)cyclopropyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-(Fluoromethyl)cyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Fluoromethyl)cyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(fluoromethyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-3-5(4-7)1-2-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFLMQHCAJMPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883731-61-1 | |

| Record name | [1-(fluoromethyl)cyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-(Fluoromethyl)cyclopropyl)methanol: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cyclopropanes in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. When incorporated into strained ring systems like cyclopropane, these effects can be further amplified, offering a unique chemical space for the development of novel therapeutics.

(1-(Fluoromethyl)cyclopropyl)methanol is a prime example of a molecule at the intersection of these two important structural motifs. Its potential as an adrenoreceptor ADRA2C inhibitor highlights its relevance in exploring treatments for a range of conditions, including breathing difficulties and neurodegenerative disorders.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (1-(Fluoromethyl)cyclopropyl)methanol, aimed at researchers and scientists working in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. This section outlines the key identifiers and physicochemical characteristics of (1-(Fluoromethyl)cyclopropyl)methanol.

Core Identification

-

Chemical Name: (1-(Fluoromethyl)cyclopropyl)methanol

-

Synonyms: 1-(Fluoromethyl)cyclopropanemethanol[1]

-

CAS Number: 883731-61-1

-

Molecular Formula: C₅H₉FO

-

Molecular Weight: 104.12 g/mol

Physicochemical Data

The physical properties of (1-(Fluoromethyl)cyclopropyl)methanol are critical for its handling, formulation, and pharmacokinetic profiling. The data presented below is compiled from available sources and predictive models.

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Boiling Point | 132.7 ± 5.0 °C (at 760 Torr) | [1] |

| Density | 1.076 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1] |

| Flash Point | 57.7 ± 9.3 °C | [1] |

| Storage Temperature | 2-8 °C |

Structural Elucidation: A Spectroscopic Perspective

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the fluoromethyl group, the methylene protons of the hydroxymethyl group, and the cyclopropyl ring protons. The protons of the fluoromethyl group will exhibit coupling to the adjacent fluorine atom, resulting in a characteristic doublet. The hydroxymethyl protons will likely appear as a singlet or a broad signal, depending on the solvent and concentration, due to exchange with residual water. The cyclopropyl protons will present as complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the fluoromethyl group will be split into a doublet due to one-bond coupling with the fluorine atom. The chemical shifts will be influenced by the electronegativity of the attached fluorine and oxygen atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds. For (1-(Fluoromethyl)cyclopropyl)methanol, a single resonance is expected for the fluorine atom in the fluoromethyl group. This signal will be split into a triplet due to coupling with the two adjacent protons. The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atom.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (1-(Fluoromethyl)cyclopropyl)methanol, the molecular ion peak (M+) would be expected at m/z 104.12. Common fragmentation patterns would likely involve the loss of a hydroxyl radical, a fluoromethyl group, or cleavage of the cyclopropane ring.

Synthesis and Reactivity

The synthesis of fluorinated cyclopropanes often requires specialized methods to introduce the fluorine atom and construct the strained ring system.

Proposed Synthetic Strategy

A plausible synthetic route to (1-(Fluoromethyl)cyclopropyl)methanol can be conceptualized based on established methodologies for the synthesis of fluorinated cyclopropane derivatives.[2][4] A potential pathway is outlined below:

Caption: Logical workflow of ADRA2C inhibition.

Conclusion and Future Perspectives

(1-(Fluoromethyl)cyclopropyl)methanol represents a fascinating and potentially valuable molecule for drug discovery. Its unique combination of a fluorinated substituent and a cyclopropane ring provides a scaffold with desirable properties for targeting complex biological systems like the ADRA2C receptor. While the publicly available data on this specific compound is currently limited, the principles of fluorination and strained-ring chemistry in medicinal chemistry suggest that it holds significant promise.

Future research in this area will likely focus on:

-

The development and optimization of efficient and stereoselective synthetic routes to (1-(Fluoromethyl)cyclopropyl)methanol and its analogs.

-

Detailed biological evaluation to fully elucidate its mechanism of action and therapeutic potential as an ADRA2C inhibitor.

-

Exploration of its structure-activity relationship (SAR) to design even more potent and selective modulators of adrenergic receptors.

As our understanding of the intricate roles of receptors like ADRA2C in disease continues to grow, so too will the importance of innovative chemical entities like (1-(Fluoromethyl)cyclopropyl)methanol in the quest for new and effective therapies.

References

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

Lee, J., Parkinson, C., Robinson, P. J., & Speight, J. G. (1967). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Journal of the Chemical Society B: Physical Organic, 1125. [Link]

-

Zhang, G., Cheng, J., McCorvy, J. D., Lorello, P. J., Caldarone, B. J., Roth, B. L., & Kozikowski, A. P. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. European Journal of Medicinal Chemistry, 182, 111626. [Link]

-

Chanthamath, S., Takaki, S., Shibatomi, K., & Iwasa, S. (2013). Intramolecular cyclopropylmethylation via non- classical carbenium ion. Angewandte Chemie International Edition, 52(22), 5818-5821. [Link]

-

(1-(Fluoromethyl)cyclopropyl)methanol. (2024, January 14). Drug Delivery. [Link]

Sources

- 1. (1-FLUOROMETHYL-CYCLOPROPYL)-METHANOL CAS#: 883731-61-1 [amp.chemicalbook.com]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

(1-(Fluoromethyl)cyclopropyl)methanol CAS number 883731-61-1 physical data

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(Fluoromethyl)cyclopropyl)methanol (CAS No. 883731-61-1) is a fluorinated building block of increasing interest in medicinal chemistry and drug discovery. The incorporation of the fluoromethylcyclopropyl motif can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of the known physical data, safety protocols, and potential applications of this compound. Furthermore, it presents a representative synthesis protocol and a theoretical analysis of its spectral characteristics to aid researchers in its practical application and characterization.

Introduction: The Role of Fluorinated Cyclopropanes in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The cyclopropane ring, a strained three-membered carbocycle, offers a rigid conformational scaffold that can orient substituents in a precise three-dimensional arrangement. The combination of these two structural features in molecules like (1-(Fluoromethyl)cyclopropyl)methanol provides a unique tool for medicinal chemists. This compound serves as a key intermediate, particularly in the synthesis of novel modulators for biological targets such as adrenoreceptors. Specifically, it has been identified as a building block for potential adrenoreceptor ADRA2C inhibitors, which are being investigated for the treatment of a variety of conditions, including sleep-disordered breathing and neurodegenerative disorders[1].

Physicochemical Properties

The known physical and chemical properties of (1-(Fluoromethyl)cyclopropyl)methanol are summarized below. This data is critical for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 883731-61-1 | [2] |

| Molecular Formula | C₅H₉FO | [1][2] |

| Molecular Weight | 104.12 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 132.7 ± 5.0 °C (at 760 Torr) | N/A |

| Density | 1.076 ± 0.06 g/cm³ (at 20°C) | N/A |

| Flash Point | 57.7 ± 9.3 °C | N/A |

| InChI Key | IRFLMQHCAJMPCS-UHFFFAOYSA-N | |

| SMILES | C1C(CF)(CO)C1 | [3] |

Synthesis and Mechanistic Considerations

Representative Synthesis Workflow

Caption: Representative synthesis workflow for (1-(Fluoromethyl)cyclopropyl)methanol.

Detailed Representative Protocol

Disclaimer: This protocol is illustrative and has not been experimentally validated for this specific compound. It should be adapted and optimized under appropriate laboratory safety conditions.

Step 1: Esterification of 1-(Hydroxymethyl)cyclopropane-1-carboxylic acid

-

To a solution of 1-(hydroxymethyl)cyclopropane-1-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM), slowly add an activating agent like oxalyl chloride or thionyl chloride at 0 °C.

-

Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Carefully add anhydrous methanol to the reaction mixture at 0 °C.

-

Stir the reaction until the esterification is complete.

-

Work up the reaction by quenching with a mild base, followed by extraction and purification by column chromatography to yield methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

Causality: The conversion of the carboxylic acid to an ester is a common strategy to protect the acid functionality and provide a substrate suitable for the subsequent reduction step.

Step 2: Fluorination of the Primary Alcohol

-

Dissolve the methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate in an anhydrous, aprotic solvent like DCM in a fume hood.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.

-

Allow the reaction to warm slowly to room temperature and stir until completion.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer, and purify by column chromatography to obtain methyl 1-(fluoromethyl)cyclopropane-1-carboxylate.

Causality: DAST is a common reagent for the deoxofluorination of primary alcohols. The reaction proceeds via an SN2 mechanism, which is generally efficient for converting primary alcohols to the corresponding fluorides with minimal side reactions.

Step 3: Reduction of the Ester

-

In a separate flask, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Slowly add a solution of methyl 1-(fluoromethyl)cyclopropane-1-carboxylate in THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature until the ester is fully reduced.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting solid and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts and purify by distillation or column chromatography to yield the final product, (1-(Fluoromethyl)cyclopropyl)methanol.

Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. Its use is standard for this type of transformation.

Theoretical Spectral Analysis

Experimental spectral data for (1-(Fluoromethyl)cyclopropyl)methanol is not widely published. The following is a theoretical analysis of the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, based on the molecule's structure.

¹H NMR Spectroscopy (Predicted)

-

-CH₂-F (Fluoromethyl group): A doublet of triplets is expected due to coupling with the adjacent fluorine atom and the two protons of the hydroxymethyl group. The chemical shift would likely be in the range of 4.0-4.5 ppm.

-

-CH₂-OH (Hydroxymethyl group): A singlet or a broad singlet for the hydroxyl proton, typically in the range of 1.5-3.0 ppm, which is exchangeable with D₂O. The methylene protons would likely appear as a singlet or a finely split multiplet around 3.5-3.8 ppm.

-

Cyclopropyl protons: The four protons on the cyclopropane ring are diastereotopic and would be expected to appear as complex multiplets in the upfield region, typically between 0.4 and 1.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

-CH₂-F (Fluoromethyl carbon): A doublet with a large one-bond C-F coupling constant (¹JCF), expected around 80-90 ppm.

-

-CH₂-OH (Hydroxymethyl carbon): A signal in the range of 60-70 ppm.

-

Quaternary cyclopropyl carbon: The carbon atom of the cyclopropane ring bonded to both the fluoromethyl and hydroxymethyl groups would appear as a singlet, likely in the range of 20-30 ppm.

-

Cyclopropyl CH₂ carbons: The two methylene carbons of the cyclopropane ring would appear as a single peak in the upfield region, around 10-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch (aliphatic): Absorptions in the range of 2850-3000 cm⁻¹.

-

C-F stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.

-

C-O stretch: An absorption band in the range of 1000-1200 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 104.

-

Key Fragmentation Patterns: Loss of a water molecule (M-18), loss of a fluoromethyl radical (M-33), and cleavage of the cyclopropane ring.

Safety, Handling, and Storage

(1-(Fluoromethyl)cyclopropyl)methanol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

-

Pictograms: Flame, Corrosion, Exclamation Mark.

-

Signal Word: Danger

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A flame-retardant lab coat and appropriate footwear.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

-

Recommended storage temperature is between 2-8°C[3].

-

Keep away from oxidizing agents and strong acids.

Conclusion

(1-(Fluoromethyl)cyclopropyl)methanol is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides essential physical data and safety information for its use in a research setting. While experimental data on its synthesis and spectral properties are limited, the provided representative protocol and theoretical analysis offer a solid foundation for scientists and researchers to begin working with this compound. As the interest in fluorinated scaffolds continues to grow, further characterization and application of this molecule are anticipated.

References

- Delbeck, M., et al. (2021). PCT Int. Appl., 276.

-

(1-(Fluoromethyl)cyclopropyl)methanol. (2024, January 14). Drug Delivery. Retrieved from [Link]

-

883731-61-1 (1-FLUOROMETHYL-CYCLOPROPYL)-METHANOL. ChemSigma. Retrieved from [Link]

-

[1-(Fluoromethyl)cyclopropyl]methanol. PubChem. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (1-(Fluoromethyl)cyclopropyl)methanol

Introduction

(1-(Fluoromethyl)cyclopropyl)methanol, a unique bifunctional molecule incorporating both a fluoromethyl group and a primary alcohol on a cyclopropane ring, presents an interesting case for spectroscopic analysis. Its structural rigidity and the presence of the highly electronegative fluorine atom create a distinct electronic environment, which is reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide provides an in-depth analysis of the expected spectroscopic signatures of this compound, offering insights for researchers in drug discovery and chemical synthesis. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes established spectroscopic principles and data from analogous structures to present a reliable, predictive overview.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular structure of (1-(Fluoromethyl)cyclopropyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of (1-(Fluoromethyl)cyclopropyl)methanol. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, methylene, and hydroxyl protons.

-

Cyclopropyl Protons (CH₂): The four protons on the cyclopropane ring are diastereotopic and will appear as complex multiplets in the upfield region, typically between 0.4 and 0.9 ppm. The geminal and cis/trans couplings will contribute to the complexity of these signals.

-

Methanol Protons (CH₂OH): The two protons of the methylene group attached to the hydroxyl will be diastereotopic due to the chiral center at C1. They are expected to resonate as a doublet of doublets (or an AB quartet) around 3.5-3.7 ppm. These protons will show geminal coupling to each other and may exhibit coupling to the hydroxyl proton, depending on the solvent and concentration.

-

Fluoromethyl Protons (CH₂F): The two protons of the fluoromethyl group will be significantly influenced by the adjacent fluorine atom. They are expected to appear as a doublet around 4.3-4.5 ppm due to a large two-bond ¹H-¹⁹F coupling constant (²JHF) of approximately 45-50 Hz.

-

Hydroxyl Proton (OH): The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, typically ranging from 1.5 to 4.0 ppm. In a dry, non-protic solvent, coupling to the adjacent CH₂ protons may be observed.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Cyclopropyl (4H) | 0.4 - 0.9 | Multiplet | - |

| CH₂OH (2H) | 3.5 - 3.7 | Doublet of Doublets / AB quartet | ²JHH ≈ 10-12 |

| CH₂F (2H) | 4.3 - 4.5 | Doublet | ²JHF ≈ 45-50 |

| OH (1H) | 1.5 - 4.0 | Broad Singlet | - |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Cyclopropyl Carbons (CH₂): The two equivalent methylene carbons of the cyclopropane ring are expected to resonate at a relatively high field, between 10 and 20 ppm.

-

Quaternary Cyclopropyl Carbon (C-CH₂F): The quaternary carbon of the cyclopropane ring bearing the fluoromethyl group will be deshielded compared to the other ring carbons and is predicted to appear between 20 and 30 ppm.

-

Methanol Carbon (CH₂OH): The carbon of the methanol group is expected to have a chemical shift in the range of 65-70 ppm.

-

Fluoromethyl Carbon (CH₂F): The carbon of the fluoromethyl group will exhibit a large one-bond coupling with the fluorine atom (¹JCF). Its resonance will appear as a doublet between 80 and 85 ppm, with a ¹JCF of approximately 170-180 Hz.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) | Predicted Coupling Constants (J, Hz) |

| Cyclopropyl (2 x CH₂) | 10 - 20 | Singlet | - |

| Quaternary Cyclopropyl (C) | 20 - 30 | Singlet | - |

| CH₂OH | 65 - 70 | Singlet | - |

| CH₂F | 80 - 85 | Doublet | ¹JCF ≈ 170-180 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing functional group.[1][2][3]

-

Fluoromethyl Group (CH₂F): A single signal is expected for the fluoromethyl group. This signal will be split into a triplet by the two adjacent protons (²JFH). The chemical shift is predicted to be in the range of -210 to -230 ppm, using CFCl₃ as a reference.[1][4] The large chemical shift range of ¹⁹F NMR makes this signal highly diagnostic.[1]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₂F | -210 to -230 | Triplet | ²JFH ≈ 45-50 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and fluoromethyl groups, as well as vibrations associated with the cyclopropyl ring.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[5][6]

-

C-H Stretch: The C-H stretching vibrations of the cyclopropyl and methylene groups will appear in the region of 2850-3050 cm⁻¹. The C-H bonds of the cyclopropane ring may show slightly higher frequency absorptions (around 3000-3050 cm⁻¹) compared to the other sp³ C-H bonds.

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the range of 1050-1150 cm⁻¹.[5]

-

C-F Stretch: A strong, characteristic absorption for the C-F stretching vibration is anticipated in the region of 1000-1100 cm⁻¹. This band may overlap with the C-O stretching band.

-

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" and other vibrational modes, which can result in absorptions in the fingerprint region, typically around 1020 cm⁻¹ and 850 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch | 2850 - 3050 | Medium to Strong |

| C-O Stretch | 1050 - 1150 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

| Cyclopropane Ring | ~1020, ~850 | Medium to Weak |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of (1-(Fluoromethyl)cyclopropyl)methanol is expected to show fragmentation patterns characteristic of primary alcohols and fluorinated compounds.[7][8][9] The molecular ion (M⁺) peak at m/z 104 may be weak or absent, which is common for primary alcohols.[7]

Predicted Fragmentation Pathways

Figure 2: Predicted major fragmentation pathways for (1-(Fluoromethyl)cyclopropyl)methanol.

-

α-Cleavage: The most prominent fragmentation pathway for primary alcohols is alpha-cleavage, the breaking of the bond adjacent to the oxygen atom.[7][9] This can lead to two primary fragments:

-

Loss of a fluoromethyl radical (•CH₂F) to form a resonance-stabilized cation at m/z 73 .

-

Loss of the cyclopropyl-containing radical to form the m/z 31 fragment ([CH₂OH]⁺), which is a hallmark of primary alcohols.[7]

-

-

Loss of Water (Dehydration): A peak corresponding to the loss of a water molecule (M - 18) may be observed at m/z 86 , although it is often less intense for primary alcohols compared to secondary and tertiary alcohols.[9]

-

Loss of HF: The presence of fluorine allows for the elimination of hydrogen fluoride (HF), leading to a fragment at m/z 84 .

-

Loss of Hydroxyl Radical: Loss of the hydroxyl radical (•OH) would result in a fragment at m/z 87 .

-

Ring Opening and Further Fragmentation: The cyclopropane ring can undergo opening upon ionization, leading to a variety of smaller fragments.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 104 | [C₅H₉FO]⁺˙ | Molecular Ion |

| 87 | [C₅H₈F]⁺ | M - •OH |

| 86 | [C₅H₈F]⁺˙ | M - H₂O |

| 84 | [C₅H₇]⁺˙ | M - HF |

| 73 | [C₄H₉O]⁺ | α-cleavage (loss of •CH₂F) |

| 31 | [CH₂OH]⁺ | α-cleavage (loss of •C₄H₇F) |

Experimental Protocols

To obtain high-quality spectroscopic data for (1-(Fluoromethyl)cyclopropyl)methanol, the following general protocols are recommended:

NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will not obscure key signals. Chloroform-d (CDCl₃) is a common choice. For observing OH coupling, dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. For ¹⁹F NMR, an external reference standard such as CFCl₃ may be used.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or direct infusion.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 20-200.

Conclusion

The spectroscopic characterization of (1-(Fluoromethyl)cyclopropyl)methanol provides a wealth of structural information. The interplay of the cyclopropyl ring, the primary alcohol, and the fluoromethyl group results in a unique and predictable set of spectral data. By understanding the fundamental principles of NMR, IR, and MS, researchers can confidently identify and characterize this and related molecules, facilitating their application in various fields of chemical science.

References

- BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Fluoro-1-hexanol.

- The Royal Society of Chemistry. (2021). Supporting Information.

- PubMed. (2022). Mass-Labeled Fluorotelomer Alcohol Fragmentation Gives "False Positive" for Nonlabeled Fluorotelomer Alcohols with Implications for Consumer Product Analysis.

- Supporting Information. (n.d.).

- PubChem. (2026). Cyclopropanemethanol.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- University of Sheffield. (n.d.). 19Flourine NMR.

- University of California, San Diego. (n.d.). Fluorine NMR.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Colby College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Michigan State University. (n.d.). Alcohol : Mass Spectra Fragmentation Patterns.

- BLD Pharm. (n.d.). 1-(Fluoromethyl)cyclopropyl)methanol.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Sheffield Hallam University Research Archive. (2017). Methanol adducts leading to the identification of a reactive aldehyde metabolite of CPAQOP in human liver microsome.

- Sigma-Aldrich. (n.d.). (1-(FLUOROMETHYL)CYCLOPROPYL)METHANOL.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875).

- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ChemicalBook. (n.d.). [1-(AMINOMETHYL)CYCLOPROPYL]METHANOL(45434-02-4) 1H NMR spectrum.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704).

- Sci-Hub. (1967). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives.

- ChemScene. (n.d.). 102225-89-8 | ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Journal of Research of the National Bureau of Standards. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol.

- Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of.

- NIST WebBook. (n.d.). Cyclopropanemethanol, 1-phenyl-.

- J&K Scientific. (n.d.). [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol.

- Eurisotop. (n.d.). NMR Solvent data chart.

- NASA. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an.

- Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol.

- University of Calgary. (n.d.). 13C NMR of 1-Propanol.

- Proprep. (n.d.). Interpret the IR spectra of methanol, focusing on key functional group peaks.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, methanol, experimental) (HMDB0001140).

- Springer. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential.

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. biophysics.org [biophysics.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. whitman.edu [whitman.edu]

- 8. Alcohol : Mass Spectra Fragmentation Patterns [ns1.almerja.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Cyclopropyl Ring and Fluorine: A Technical Guide to Understanding and Harnessing Lipophilicity

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Lipophilicity in Modern Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. Quantified by the octanol-water partition coefficient (logP), it profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An optimal lipophilicity is critical for balancing membrane permeability with aqueous solubility, ensuring a compound reaches its biological target without succumbing to metabolic clearance or off-target toxicity. In the quest to fine-tune this crucial parameter, the strategic introduction of unique structural motifs has become paramount. Among these, the cyclopropyl ring and the fluorine atom stand out for their profound and often non-intuitive effects.

This guide provides an in-depth exploration of the interplay between the rigid, electronically distinct cyclopropane scaffold and the potent electronic effects of fluorine. We will dissect how this combination influences molecular properties, detail robust methodologies for accurately measuring lipophilicity, and present a framework for rationally designing molecules with optimized physicochemical characteristics.

The Unique Electronic and Conformational Landscape of Cyclopropane

The cyclopropyl group is far more than a simple three-carbon cycloalkane. Its strained, rigid structure imparts unique electronic properties that distinguish it from larger rings and acyclic counterparts. The C-C bonds possess significant p-character, allowing the ring to engage in electronic conjugation and influence adjacent functional groups. This rigidity also reduces the entropic penalty upon binding to a biological target, a favorable characteristic in drug design. Critically, the conversion of an acyclic alkyl group to a corresponding cyclopropane often leads to a decrease in lipophilicity, a valuable tool for medicinal chemists battling "logP creep" during lead optimization.

Fluorine's Profound Influence: Beyond Simple Steric Bulk

The introduction of fluorine, the most electronegative element, is a well-established strategy in medicinal chemistry to modulate a molecule's properties. Its effects are manifold:

-

Metabolic Blocking: The strength of the C-F bond makes it resistant to oxidative metabolism, enhancing a drug's half-life.

-

pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers.

-

Conformational Control: Fluorine can induce specific conformational preferences through hyperconjugation and electrostatic interactions.

-

Lipophilicity Modulation: The impact of fluorine on logP is complex and highly context-dependent. While a trifluoromethyl (-CF3) group generally increases lipophilicity compared to a methyl group, a single fluorine atom often reduces it. This is due to the localized, intense dipole of the C-F bond, which can increase polarity and favorable interactions with water, a phenomenon sometimes referred to as "polar hydrophobicity."

The Synergy of Fluorine and Cyclopropane: A Detailed Analysis

When combined, the cyclopropyl ring and fluorine atom create a unique chemical entity whose lipophilicity is governed by a subtle interplay of their individual characteristics. The rigid cyclopropane framework allows for precise positioning of the C-F bond dipole(s), leading to significant and predictable alterations in the molecule's overall polarity and surface properties.

A systematic study comparing the fluorination of isopropyl and cyclopropyl groups revealed that fluorination of the isopropyl substituent led to a more significant modulation of lipophilicity. However, monofluorination of cyclopropylmethanol at either the β or γ position resulted in only a minor decrease in logP. This suggests that the electronic nature of the cyclopropane ring itself mitigates some of the polarizing effects of the fluorine atom.

Quantum-chemical studies have shown that the stability and polarity of fluorinated cyclopropanes are highly dependent on the number and orientation of the fluorine atoms. For instance, geminal difluorination is particularly stabilizing due to anomeric-like hyperconjugative interactions (nF → σ*CF). Conversely, an all-cis arrangement of C-F bonds can increase steric and dipolar repulsions, leading to a highly polarized "Janus-like" molecule with distinct electropositive and electronegative faces. This facial polarity can dramatically influence how the molecule interacts with the surrounding solvent shell and, by extension, its lipophilicity.

Data Presentation: Lipophilicity Changes upon Fluorination

The following table summarizes experimental data illustrating the nuanced effects of fluorination on the lipophilicity of cyclopropane-containing model compounds compared to their acyclic analogues.

| Parent Compound | Modification | Resulting Compound | Measured logP/logD | Change (ΔlogP) | Reference |

| Isobutanol | Monofluorination (β) | 1-fluoro-2-methylpropan-1-ol | Lower than parent | Significant Decrease | |

| Isobutanol | gem-Difluorination | 1,1-difluoro-2-methylpropan-1-ol | Lower than parent | Decrease | |

| Cyclopropylmethanol | Monofluorination (β) | (1-fluorocyclopropyl)methanol | 0.23 | Minor Decrease | |

| Cyclopropylmethanol | Monofluorination (γ, cis) | cis-(2-fluorocyclopropyl)methanol | 0.28 | Minor Decrease | |

| Cyclopropylmethanol | Monofluorination (γ, trans) | trans-(2-fluorocyclopropyl)methanol | 0.33 | Minor Decrease | |

| LpxC Inhibitor 7a | Fluorination | Fluorinated analogue 7b | logD7.4 = 2.4 | -0.6 | |

| Oxazine Derivative 8 | Cyclopropanation | Spiro-cyclopropyl derivative | logP = 2.6 | -0.5 |

Note: Specific logP values are provided where available in the source material. Trends are noted otherwise.

Measuring Lipophilicity: A Guide to Experimental & Computational Methods

Accurate determination of logP is essential for understanding structure-lipophilicity relationships. Both experimental and computational approaches have their place, and the choice depends on the required accuracy, throughput, and nature of the compound.

Experimental Protocols: The Gold Standard

The "shake-flask" method remains the definitive standard for logP measurement. However, for fluorinated compounds, which may lack a UV chromophore, traditional analytical methods can be challenging.

This modern variation of the shake-flask method, developed by Linclau and co-workers, is particularly well-suited for fluorinated molecules. It leverages the sensitivity and specificity of 19F NMR, eliminating the need for UV activity or even sample purity.

Causality Behind the Method: The key innovation is the use of a fluorinated reference compound. By measuring the ratio of the analyte to the reference in both the n-octanol and aqueous layers, the partition coefficient can be calculated without needing to know the exact concentrations, masses, or volumes, which cancels out many sources of systematic error.

Step-by-Step Methodology:

-

Preparation: To a 10 mL flask, add the test compound (e.g., 6.0 mg) and a suitable fluorinated reference compound (e.g., 3.0 mg of 2,2,2-trifluoroethanol).

-

Dissolution: Dissolve the solids in 2.0 mL of HPLC-grade n-octanol.

-

Partitioning: Add 2.0 mL of HPLC-grade water to create a biphasic mixture.

-

Equilibration: Stir the mixture vigorously (e.g., 600 RPM) for at least 2 hours at a constant temperature (e.g., 25°C). Following stirring, allow the phases to separate completely overnight.

-

Sampling: Carefully withdraw an aliquot (approx. 0.7-0.8 mL) from each layer using separate long-needle syringes to prevent cross-contamination.

-

NMR Analysis: Transfer each aliquot to a separate NMR tube. Acquire 19F NMR spectra for both the n-octanol and water samples.

-

Calculation: The logP is determined from the integration ratios of the test compound (X) and the reference compound (ref) in each phase, according to the derived equations.

Self-Validation: The protocol's trustworthiness is enhanced by its ratiometric nature. For validation, the experiment can be repeated using a different reference compound; the resulting logP value should be negligible. Good reproducibility is confirmed by running the experiment in triplicate, which should yield a low standard deviation.

Exploring the Biological Activity of (1-(Fluoromethyl)cyclopropyl)methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Fusion of Fluorine and a Strained Ring System in Medicinal Chemistry

In the intricate chess game of drug design, the selection of each molecular fragment is a strategic move to enhance potency, selectivity, and pharmacokinetic properties. The (1-(Fluoromethyl)cyclopropyl)methanol scaffold represents a deliberate convergence of two powerful tactics in medicinal chemistry: the incorporation of fluorine and the use of a cyclopropyl ring. This guide provides a technical framework for researchers, scientists, and drug development professionals on how to approach the synthesis, biological evaluation, and critical safety assessment of derivatives based on this promising, yet challenging, core.

The rationale for exploring this scaffold is rooted in well-established principles. Fluorine, the most electronegative element, is frequently introduced into drug candidates to modulate their metabolic stability, lipophilicity, and binding affinity.[1][2] The replacement of a hydrogen atom with fluorine can block sites of oxidative metabolism, thereby increasing a compound's half-life.[3] Concurrently, the cyclopropyl group, a conformationally constrained three-membered ring, is an attractive bioisostere for larger, more flexible groups.[2] Its rigid nature can lock a molecule into a bioactive conformation, improving binding to a biological target and often enhancing potency. The combination of these two motifs in the (1-(Fluoromethyl)cyclopropyl)methanol core offers a unique opportunity to fine-tune the physicochemical properties of new chemical entities. However, as this guide will detail, this structural combination also warrants significant caution due to potential bioactivation and off-target toxicity.

Proposed Synthesis of (1-(Fluoromethyl)cyclopropyl)methanol and its Derivatives

A plausible and efficient synthesis of the core structure and its subsequent derivatives is essential for enabling biological exploration. While a specific protocol for the title compound is not extensively documented, a logical pathway can be constructed based on established methods for synthesizing cyclopropylmethanol and its analogs.[4][5][6] The primary route involves the reduction of a corresponding cyclopropanecarboxylic acid ester.

Synthetic Pathway Overview

The synthesis can be envisioned as a two-stage process: first, the creation of the fluorinated cyclopropyl core, and second, the derivatization of the primary alcohol.

Caption: Proposed synthetic workflow for derivatives.

Experimental Protocol: Synthesis of (1-(Fluoromethyl)cyclopropyl)methanol

This protocol is adapted from methods for the synthesis of non-fluorinated cyclopropylmethanol.[4][7]

-

Reaction Setup: To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1-(fluoromethyl)cyclopropane-1-carboxylate and a polar solvent such as methanol.

-

Addition of Reducing Agent: Cool the mixture to 0-5°C using an ice bath. Add sodium borohydride in portions, maintaining the temperature. The molar ratio of the ester to sodium borohydride should be approximately 1:1.5.[4]

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride or lithium chloride, in batches. The molar ratio of the ester to the Lewis acid is typically around 1:0.5-1.[7]

-

Reaction: Allow the reaction to proceed overnight, gradually warming to room temperature.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution to destroy any unreacted sodium borohydride.[4]

-

Workup: Filter the resulting mixture to remove insoluble matter. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography to yield (1-(Fluoromethyl)cyclopropyl)methanol.

Hypothesized Biological Activity and Potential Targets

Direct biological data for (1-(Fluoromethyl)cyclopropyl)methanol derivatives is scarce. However, by examining structurally similar compounds, we can formulate credible hypotheses about their potential biological targets, providing a logical starting point for screening campaigns.

Serotonin 5-HT2C Receptors: A Plausible Target Class

Research into fluorinated derivatives of 2-phenylcyclopropylmethylamine has identified potent and selective agonists for the serotonin 2C (5-HT2C) receptor.[8] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) implicated in a variety of central nervous system disorders, making it an attractive drug target.[8] The data from these studies suggest that the fluorinated cyclopropylamine moiety is well-tolerated and can contribute to high-affinity binding. This provides a strong rationale for screening (1-(Fluoromethyl)cyclopropyl)methanol derivatives against a panel of serotonin receptors, particularly 5-HT2C.

Table 1: Structure-Activity Relationship of 2-Phenylcyclopropylmethylamine Analogs at 5-HT2 Receptors [8]

| Compound | R Group | 5-HT2C EC50 (nM) | 5-HT2B Agonism | 5-HT2A Selectivity (vs. 5-HT2C) |

| (+)-21a | H | 4.7 | Yes | ~2-fold |

| (+)-21b | 3-CH3 | 8.0 | None Detected | ~20-fold |

| (+)-21c | 3-F | <15 | Yes | Poor |

| (+)-21d | 3-Cl | <15 | Yes | Poor |

Data extracted from reference[8]. This table demonstrates that substitutions on the phenyl ring of a fluorinated cyclopropyl scaffold can modulate potency and selectivity at serotonin receptors.

Critical Safety Considerations: A Cautionary Tale from the Amine Analog

A pivotal consideration in the exploration of this scaffold is the documented in vivo toxicity of the closely related fluoromethylcyclopropylamine derivatives.[3] This discovery serves as a critical warning and must inform the entire development and screening strategy for the methanol counterparts.

Observed In Vivo Toxicity

In a study of quinazolinedione-based inhibitors of poly-ADP ribose glycohydrolase (PARG), the introduction of a fluoromethylcyclopropylamine moiety to improve metabolic stability led to unexpected and severe off-target toxicity in mice.[3][9]

-

Ataxia: Several compounds bearing this moiety induced ataxia (loss of coordination) at around five hours post-oral dosing.[3]

-

Liver Toxicity: One compound caused death on study, with post-mortem examination suggesting liver toxicity.[3]

Crucially, this toxicity did not correlate with the on-target PARG inhibitory activity, Cmax, or AUC of the parent compounds. The only common factor among the toxic compounds was the presence of the monofluorinated amine moiety.[3]

Table 2: In Vivo Profile of Representative Fluoromethylcyclopropylamine Derivatives [3]

| Compound | PARG IC50 (µM) | In Vivo Dose (mg/kg, oral) | Observed Toxicity |

| 10 | 0.10 | 5 | Well-tolerated initially, but liver toxicity at higher doses/repeat dosing. |

| 12 | 0.63 | 5 | Ataxia |

| 13 | 1.52 | 5 | Ataxia |

Data extracted from reference[3]. These findings highlight that the toxicity is independent of the on-target potency.

Proposed Mechanism of Toxicity: Metabolic Bioactivation

The authors of the study suggest that the toxicity may not be caused by the parent drug but by a reactive metabolite.[3] The observation of toxicity only after oral dosing, and not intravenous dosing in some cases, points towards metabolic degradation in the gastrointestinal tract or liver as the initiating event.[3]

This hypothesis is supported by broader literature on the metabolism of cyclopropylamines. Cytochrome P450 (CYP) enzymes can oxidize the cyclopropylamine group, leading to ring-opening and the formation of reactive intermediates, such as cation-radicals or α,β-unsaturated aldehydes.[10][11][12][13] These reactive metabolites can then form covalent adducts with cellular macromolecules, leading to toxicity.[10]

Caption: Hypothesized mechanism of toxicity.

Given that the (1-(Fluoromethyl)cyclopropyl)methanol scaffold could be metabolized to aldehydes or other potentially reactive species, a proactive and rigorous safety assessment is paramount.

Proposed Workflow for Biological Evaluation

A staged, data-driven approach is essential to efficiently evaluate the biological activity of novel (1-(Fluoromethyl)cyclopropyl)methanol derivatives while prioritizing safety. The workflow should begin with broad in vitro screening and progressively move to more complex and resource-intensive assays only for the most promising and demonstrably non-toxic candidates.

Caption: Staged workflow for preclinical evaluation.

Key Experimental Protocols

Adherence to standardized, validated protocols is essential for generating reliable and reproducible data.

Protocol 1: MTT Assay for General Cytotoxicity

This assay assesses cell metabolic activity as an indicator of cell viability.[11][12]

-

Cell Plating: Seed human cell lines (e.g., HepG2 for liver toxicity screening, HEK293 for general cytotoxicity) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Liver Microsomal Stability Assay

This in vitro assay measures the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s.[5][8]

-

Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration), phosphate buffer (pH 7.4), and MgCl2.[8] Prepare a separate solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8]

-

Incubation Setup: In a 96-well plate, add the reaction mixture. Add the test compound (final concentration typically 1 µM). Include positive control compounds with known metabolic fates (e.g., midazolam, verapamil).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system solution.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[5]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).

Conclusion

The (1-(Fluoromethyl)cyclopropyl)methanol scaffold is a structurally intriguing motif that leverages sound principles of medicinal chemistry. Its exploration may lead to the discovery of novel therapeutic agents, potentially in the realm of central nervous system disorders. However, the significant in vivo toxicity observed with the closely related fluoromethylcyclopropylamine derivatives serves as a critical and unignorable warning. The potential for metabolic bioactivation to reactive intermediates necessitates a "safety-first" approach. By employing a staged evaluation workflow, beginning with rigorous in vitro safety and metabolism assays, researchers can intelligently navigate the challenges associated with this scaffold. Only compounds that demonstrate a clean profile in these early assays should be advanced to more complex biological and in vivo studies. This prudent and informed approach will maximize the potential for success while upholding the highest standards of scientific integrity and animal welfare.

References

- CN108516922A - A kind of preparation method of cyclopropyl-carbinol.

-

Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

-

Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC - NIH. [Link]

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central. [Link]

- DE19543087A1 - Process for the preparation of cyclopropylmethanol.

-

Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

-

Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure. PubMed. [Link]

-

preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. [Link]

-

Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

-

Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. PubMed. [Link]

-

Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. [Link]

-

Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. NIH. [Link]

-

Method for preparing cyclopropyl carbinol. Eureka | Patsnap. [Link]

-

PRECLINICAL DEVELOPMENT HANDBOOK. [Link]

-

Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers. [Link]

-

Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society. [Link]

-

Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. ACS Publications. [Link]

-

The basics of preclinical drug development for neurodegenerative disease indications. PMC - PubMed Central. [Link]

- CN107445797A - A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol.

-

Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. [Link]

-

Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108516922A - A kind of preparation method of cyclopropyl-carbinol - Google Patents [patents.google.com]

- 5. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]

- 6. CN107445797A - A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol - Google Patents [patents.google.com]

- 7. Method for preparing cyclopropyl carbinol - Eureka | Patsnap [eureka.patsnap.com]

- 8. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 13. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropyl Group in Drug Discovery: A Technical Guide to Metabolic Stability

Introduction: The Allure of the Strained Ring

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful and versatile tool.[1][2] Its incorporation into drug candidates is a strategic decision aimed at enhancing a molecule's pharmacological profile. The unique structural and electronic properties of this three-membered ring, stemming from its significant ring strain of approximately 27.5 kcal/mol, offer a range of advantages.[3][4] These include the ability to provide conformational constraint, locking a flexible molecule into a bioactive conformation, which can lead to improved potency and receptor binding.[1][4][5] Furthermore, the cyclopropyl moiety is often employed as a bioisosteric replacement for other small alkyl groups, alkenes, or even aromatic rings to fine-tune a compound's physicochemical properties and reduce off-target effects.[2][3][5][6]

One of the most cited benefits of introducing a cyclopropyl group is the potential for increased metabolic stability.[1][2][5][7] The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes.[2][4][7] This higher C-H bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation in the body.[4][8] This enhanced stability can lead to a longer in vivo half-life, reduced clearance, and potentially a more favorable dosing regimen for patients.[1][5]

However, the metabolic fate of cyclopropyl-containing compounds is not always straightforward. The same ring strain that confers rigidity can also render the group susceptible to specific metabolic pathways that can lead to bioactivation and the formation of reactive metabolites.[8][9] This guide provides an in-depth exploration of the metabolic stability of cyclopropyl groups, from the underlying biochemical mechanisms to the practical experimental approaches used to assess and engineer stability in drug discovery.

The Double-Edged Sword: Metabolic Stability vs. Bioactivation

The general robustness of the cyclopropyl group to metabolism is a well-established principle in drug design. A classic example is the drug pitavastatin, where the cyclopropyl group serves to divert metabolism away from the major drug-metabolizing enzyme CYP3A4, thereby reducing the potential for drug-drug interactions.[8] This resistance to oxidation is a key reason for its frequent incorporation into drug candidates.[1][8]

Despite this, the cyclopropyl ring can be a site of metabolic attack, particularly when adjacent to an amine, forming a cyclopropylamine. This substructure is a known structural alert. The metabolism of cyclopropylamines can lead to undesirable biotransformations, including the formation of reactive ring-opened intermediates that can covalently bind to cellular macromolecules like proteins or form glutathione (GSH) conjugates.[8] A notable example is the antibiotic trovafloxacin, where CYP1A2-mediated oxidation of the cyclopropylamine moiety was linked to hepatotoxicity.[8]

More recent studies have shown that even cyclopropyl rings not directly attached to an amine can undergo bioactivation. In the development of a series of Hepatitis C virus (HCV) NS5B inhibitors, an NADPH-dependent bioactivation pathway was discovered, leading to the formation of multiple GSH conjugates.[9][10] Detailed analysis revealed that the cyclopropyl group was the site of this bioactivation, proceeding through a mechanism involving hydrogen atom abstraction and subsequent ring opening.[9][10] This discovery prompted the medicinal chemistry team to replace the cyclopropyl ring with a gem-dimethyl group to avert this bioactivation pathway.[8][9]

Understanding this dichotomy is crucial for the medicinal chemist. The decision to incorporate a cyclopropyl group must be balanced with a thorough investigation of its potential metabolic liabilities.

Mechanisms of Metabolic Degradation of Cyclopropyl Groups

The metabolic breakdown of cyclopropyl-containing compounds is primarily mediated by oxidative enzymes, with the cytochrome P450 superfamily playing a central role.[8][9][11] Flavin-containing monooxygenases (FMOs) can also be involved, as seen in the metabolism of risdiplam.[8]

The most common mechanism of cyclopropyl ring metabolism involves the following steps:

-

Hydrogen Atom Abstraction: A cytochrome P450 enzyme, in its activated state, abstracts a hydrogen atom from a C-H bond on the cyclopropyl ring. This is often the rate-limiting step and is energetically demanding due to the high C-H bond strength.[8] This process generates a short-lived cyclopropyl radical intermediate.[9][10][11]

-

Radical Rearrangement (Ring Opening): The highly strained cyclopropyl radical can undergo rapid ring-opening to form a more stable, linear C-centered radical.[9][10][12] This rearrangement is a key step in the bioactivation pathway.

-

Oxygen Rebound or Further Reaction: The C-centered radical can then undergo a few different fates:

-

Hydroxylation: The radical can react with the hydroxyl group bound to the heme iron of the CYP enzyme (the "oxygen rebound" step) to form a hydroxylated metabolite.[12]

-

Reaction with Glutathione (GSH): The radical intermediate can be trapped by the endogenous antioxidant glutathione, forming a GSH conjugate.[8][9][10] The detection of GSH conjugates is a strong indicator of reactive metabolite formation.

-

Further Oxidation: The radical can be further oxidized to form other products.[12]

-

This process is visually summarized in the workflow below.

Caption: Workflow for assessing in vitro metabolic stability.

Strategies for Designing Metabolically Stable Cyclopropyl-Containing Drugs

When metabolic instability of a cyclopropyl group is identified, several medicinal chemistry strategies can be employed to mitigate this liability.

Substitution on the Cyclopropyl Ring

Introducing substituents onto the cyclopropyl ring can block the site of metabolism. For example, in the optimization of an IDO1 inhibitor, a surprising oxidation of the cyclopropyl ring was observed. [8]To block this metabolic hotspot, the ring was substituted with a methyl group. This modification not only improved metabolic stability but also enhanced potency by allowing the molecule to reach deeper into a lipophilic pocket of the target protein. [8]

Bioisosteric Replacement

If substitution does not resolve the issue, replacing the cyclopropyl group with a metabolically more stable bioisostere is a viable strategy. As mentioned earlier, in the case of the HCV NS5B inhibitors where the cyclopropyl group led to bioactivation, it was successfully replaced with a gem-dimethyl group. [8][9]This modification averted the formation of reactive metabolites while maintaining the desired pharmacological activity.

Modulation of Electronic Properties

Altering the electronic properties of the molecule in the vicinity of the cyclopropyl group can influence its susceptibility to metabolism. By introducing electron-withdrawing groups elsewhere in the molecule, it may be possible to decrease the electron density at the cyclopropyl ring, making it less prone to oxidative attack.

Comparative Metabolic Stability Data

The following table provides a conceptual comparison of metabolic stability for compounds with and without a cyclopropyl group, or with modifications to the cyclopropyl moiety. The data are illustrative and compiled from various sources in the literature to demonstrate the impact of these chemical modifications.

| Compound Pair | Modification | Test System | t½ (min) | CLint (µL/min/mg protein) | Reference |

| Compound A (N-ethyl) | Baseline | HLM | 15 | 46.2 | [13] |

| Compound B (N-cyclopropyl) | Ethyl to Cyclopropyl | HLM | > 60 | < 11.5 | [13] |

| Compound C (unsubstituted cyclopropyl) | Baseline | HLM | 25 | 27.7 | [8] |

| Compound D (methyl-substituted cyclopropyl) | Methylation of Ring | HLM | 50 | 13.9 | [8] |

| Compound E (cyclopropyl) | Baseline | HLM | 10 | 69.3 | [9] |

| Compound F (gem-dimethyl) | Cyclopropyl to gem-dimethyl | HLM | > 60 | < 11.5 | [9] |

HLM: Human Liver Microsomes

Case Studies

Case Study 1: Risdiplam - Leveraging the Cyclopropyl Group for an Improved Profile

Risdiplam, an approved drug for the treatment of spinal muscular atrophy, contains a cyclopropyl group that was introduced to improve the properties of a prior clinical candidate. [8]The original compound suffered from the formation of a peripherally restricted, highly potent metabolite. The introduction of the cyclopropyl group helped to lower the basicity of a nearby nitrogen atom, which in turn eliminated liabilities related to hERG channel inhibition and phospholipidosis. [8]While risdiplam is still biotransformed, the metabolism is mediated by FMOs and CYP3A4 to an inactive metabolite, avoiding the issues of the original compound. [8]

Case Study 2: HCV NS5B Inhibitors - Unmasking a Hidden Liability

As previously discussed, the development of a series of HCV NS5B inhibitors provides a cautionary tale. [8][9]A pyrimidinylcyclopropylbenzamide moiety was initially explored to balance potency and metabolic stability. However, in vitro studies uncovered an NADPH-dependent bioactivation of the cyclopropyl group, leading to the formation of multiple GSH conjugates. [9][10]This finding was critical and led to a redesign of the scaffold, ultimately replacing the cyclopropyl ring with a gem-dimethyl group to eliminate the risk of reactive metabolite formation. [8][9]

Conclusions and Future Perspectives

The cyclopropyl group remains an invaluable component of the medicinal chemist's toolbox. Its ability to confer rigidity, enhance potency, and, in many cases, improve metabolic stability makes it a highly attractive substituent. [1][2][5]However, the potential for CYP-mediated ring opening and bioactivation, particularly in cyclopropylamines, necessitates a careful and early assessment of its metabolic fate.

The advancement of in vitro metabolic assays, coupled with high-resolution mass spectrometry and NMR for metabolite identification, allows for a detailed understanding of the metabolic pathways of cyclopropyl-containing compounds. [9][14]By integrating these experimental approaches with rational drug design strategies, such as targeted substitution and bioisosteric replacement, researchers can harness the benefits of the cyclopropyl group while mitigating its potential liabilities.

Future research will likely focus on developing more predictive in silico models for cyclopropyl metabolism and further exploring novel bioisosteres that can mimic its desirable properties without the associated metabolic risks. As our understanding of the complex interplay between chemical structure and metabolic fate continues to grow, the strategic application of the cyclopropyl group will undoubtedly contribute to the development of safer and more effective medicines.

References

-

Dalvie, D., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1215-1226. [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Groves, J. T., & McClusky, G. A. (1976). Aliphatic hydroxylation by cytochrome P-450. The mechanism of hydroxylation of norcamphor. Journal of the American Chemical Society, 98(3), 859–861. [Link]

-

Wang, K., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 5. [Link]

-

Lang, S. A., & Lin, Y. (2011). Review: Bioisosteres in Drug Design. MedChemBuzz. [Link]

-

Cook, A. M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal, 222(2), 315-320. [Link]

-

Dalvie, D., et al. (2018). Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. ResearchGate. [Link]

-

Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

-

Cook, A. M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315-320. [Link]

-

Firth, J. D., & O'Hagan, D. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1433–1454. [Link]

-

Newcomb, M., et al. (2003). Cyclopropyl Containing Fatty Acids as Mechanistic Probes for Cytochromes P450. Journal of the American Chemical Society, 125(24), 7384–7392. [Link]

-

ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. [Link]

-

Cook, A. M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Portland Press. [Link]

-

Casewell, S. J., & Grant, G. H. (2018). Strategies to Enhance Metabolic Stabilities. In Macrocyclic Peptides (pp. 141-160). Springer. [Link]

-

El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Geudens, N., et al. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Applied Microbiology and Biotechnology, 97(17), 7549–7559. [Link]

-

Geudens, N., et al. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). ResearchGate. [Link]

-

Sun, M.-R., et al. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Mini-Reviews in Medicinal Chemistry, 21(2), 150-170. [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

-

Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

-

Obach, R. S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis, 206, 114381. [Link]

-

Obach, R. S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchembuzz.wordpress.com [medchembuzz.wordpress.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]